molecular formula C12H14N4O4 B3822872 N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline

N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline

Cat. No.: B3822872
M. Wt: 278.26 g/mol
InChI Key: OVOBKCDMRLEJJO-UHFFFAOYSA-N
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Description

N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline is an organic compound that features a 1,2,5-oxadiazole ring, a nitro group, and an aniline moiety The presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Attachment of the propyl linker: The oxadiazole ring is then functionalized with a propyl group through nucleophilic substitution reactions.

    Introduction of the nitroaniline moiety: The final step involves the coupling of the functionalized oxadiazole with 4-nitroaniline, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of reduced heterocyclic derivatives.

    Substitution: Introduction of various substituents onto the aniline ring.

Scientific Research Applications

N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, or antiviral activities.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-chloromethyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline
  • N-{3-[(4-ethyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline
  • N-{3-[(4-methyl-1,2,4-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline

Uniqueness

N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-9-12(15-20-14-9)19-8-2-7-13-10-3-5-11(6-4-10)16(17)18/h3-6,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOBKCDMRLEJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline
Reactant of Route 2
N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline
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N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline
Reactant of Route 4
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N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline
Reactant of Route 5
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N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline
Reactant of Route 6
N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline

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